Tifluadom Hydrochloride

Benzodiazepine Pharmacology GABA-A Receptor Receptor Profiling

Tifluadom Hydrochloride is the only 1,4-benzodiazepine scaffold combining potent κ-opioid receptor (KOR) agonism with cholecystokinin-A (CCK-A) receptor antagonism. Unlike standard benzodiazepines (e.g., diazepam), it completely lacks GABA-A activity; unlike prototypical KOR agonists (U-50,488, U-69,593), it possesses the unique dual KOR/CCK-A polypharmacology. This profile renders it irreplaceable for dissecting KOR-mediated antinociception, hyperphagia, and diuresis. The (+)-enantiomer provides dose-dependent analgesia, while the (-)-enantiomer serves as a clean negative control—eliminating off-target effects inherent to racemic mixtures. Procure the exact compound to ensure valid, reproducible results in experiments requiring this specific signaling combination.

Molecular Formula C22H21ClFN3OS
Molecular Weight 429.938
CAS No. 96337-50-7
Cat. No. B587685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTifluadom Hydrochloride
CAS96337-50-7
SynonymsN-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl]methyl]-3-thiophenecarboxamide Hydrochloride;  (+/-)-Tifluadom Hydrochloride;  KC 5103;  dl-Tifluadom Hydrochloride; 
Molecular FormulaC22H21ClFN3OS
Molecular Weight429.938
Structural Identifiers
SMILESCN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl
InChIInChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H
InChIKeyJFZSUQQSHDYRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tifluadom Hydrochloride (CAS 96337-50-7) Procurement Guide: A Unique Benzodiazepine with High-Affinity Kappa-Opioid Agonism


Tifluadom Hydrochloride (CAS 96337-50-7) is a 1,4-benzodiazepine derivative with an atypical pharmacological profile. Unlike classical benzodiazepines, it lacks activity at the GABA-A receptor [1] and instead functions as a potent and selective agonist at the κ-opioid receptor (KOR) [2]. It is also distinguished by its additional, though weaker, antagonism at the cholecystokinin-A (CCK-A) receptor, a dual activity not observed in other benzodiazepines or standard KOR agonists [3]. This unique receptor interaction profile makes it a critical research tool for dissecting KOR-mediated pathways in pain, appetite, and diuresis.

Why Substituting Tifluadom Hydrochloride with Generic Benzodiazepines or Kappa Agonists Compromises Experimental Outcomes


Substituting Tifluadom Hydrochloride with a generic benzodiazepine or a standard κ-opioid agonist is scientifically invalid due to its unique polypharmacology. Standard benzodiazepines (e.g., diazepam) act primarily on GABA-A receptors, a pathway that is absent for tifluadom [1]. Conversely, prototypical κ-agonists like U-50,488 and U-69,593 are devoid of the benzodiazepine structural core and the associated CCK-A antagonist activity [2]. Tifluadom's dual κ-agonist/CCK-A antagonist profile is unique to its specific 1,4-benzodiazepine scaffold [3]. This prevents direct functional replacement and necessitates procurement of the exact compound for experiments requiring this specific signaling combination. The following evidence provides quantitative justification for this selection.

Quantitative Evidence for Tifluadom Hydrochloride's Differentiation from Comparators


Functional GABA-A Receptor Inactivity Distinguishes Tifluadom from Classical Benzodiazepines

Tifluadom exhibits no significant affinity or functional activity at the GABA-A receptor, a defining characteristic of classical benzodiazepines. While standard 1,4-benzodiazepines like diazepam are potent GABA-A positive allosteric modulators, tifluadom lacks this property entirely [1]. This is demonstrated by its inability to displace [³H]flunitrazepam binding [2].

Benzodiazepine Pharmacology GABA-A Receptor Receptor Profiling

Enantiomer-Specific Kappa-Opioid Activity: (+)-Tifluadom Drives Analgesia While (-)-Tifluadom is Inactive

The pharmacological activity of tifluadom is highly stereospecific. (+)-Tifluadom acts as a potent κ-opioid agonist with significant antinociceptive effects, while its (-)-enantiomer is essentially inactive at this receptor [1]. In vivo, (+)-tifluadom significantly delays hot-plate reaction time in rats, an effect blocked by the opioid antagonist naloxone. In contrast, (-)-tifluadom at doses up to 20 mg/kg produces no antinociceptive effect [2].

Stereoselective Pharmacology Kappa-Opioid Receptor Analgesia

Superior Antinociceptive Potency of Tifluadom Compared to the Prototypical Kappa Agonist U-50,488

In a direct electrophysiological model of spinal nociception, tifluadom demonstrated significantly greater potency than the widely used κ-opioid agonist U-50,488. When tested on responses of spinal motoneurones to noxious stimuli, tifluadom was approximately 10-fold more potent than U-50,488 [1]. The molar potency ratios for thermal nociception were 5.7 for tifluadom versus 0.74 for U-50,488 (relative to morphine = 1.0) [2].

Antinociception Kappa-Opioid Agonist Potency Comparison

Hyperphagic Effect Differentiates Tifluadom from Other Kappa Agonists and Benzodiazepines

Tifluadom produces a robust increase in food intake in rats, an effect that distinguishes it from several other κ-opioid agonists. While tifluadom (0.625-10.0 mg/kg s.c.) and U-50,488 (0.3125-2.5 mg/kg) both stimulated feeding, other κ-agonists like ethylketocyclazocine (0.1-3.0 mg/kg) and bremazocine (0.078-1.25 mg/kg) caused a dose-related suppression [1]. The hyperphagic effect of tifluadom was antagonized by naloxone but not by the benzodiazepine antagonist Ro 15-1788, confirming it is mediated by opioid receptors, not benzodiazepine receptors [2].

Appetite Regulation Feeding Behavior Kappa-Opioid Agonist

High Affinity and Selectivity for the Kappa-Opioid Receptor Over Mu, Delta, and CCK Receptors

Tifluadom binds with high affinity to the κ-opioid receptor (KOR) and displays notable selectivity over other opioid and non-opioid receptors. Its Ki for the human KOR is 0.17 nM [1] and for the guinea pig KOR is 0.78 nM [2]. It is over 900-fold selective for KOR compared to the delta-opioid receptor (Ki = 153 nM) [3] and shows weak affinity for the CCK-A receptor (Ki = 47 nM) [4]. This selectivity profile is distinct from other κ-agonists, particularly its combined CCK-A antagonism.

Receptor Binding Affinity Kappa-Opioid Receptor Selectivity Profile

Diuretic Effect is Mediated by Kappa Receptors and is Enantiomer-Specific

Tifluadom induces a dose-dependent diuretic effect in rats, a classic in vivo marker of κ-opioid receptor activation. This effect was observed across a dose range of 0.08-5 mg/kg s.c. [1]. The diuresis was antagonized by the opioid antagonist naloxone and blocked by morphine, confirming its κ-receptor-mediated mechanism [2]. Furthermore, the diuretic effect is stereospecific: (+)-tifluadom (10 mg/kg) increased urine output in neonatal rats, whereas the (-)-isomer was ineffective [3].

Diuresis Renal Physiology Kappa-Opioid Agonist

Recommended Research Applications for Tifluadom Hydrochloride Based on Quantitative Evidence


Investigating Stereoselective Kappa-Opioid Receptor Signaling in Analgesia

Leverage the high enantioselectivity of tifluadom to dissect KOR-mediated antinociceptive pathways. Use (+)-tifluadom to induce potent, dose-dependent analgesia [1], and the (-)-enantiomer as an ideal negative control due to its complete lack of activity at KOR [2]. This paired approach eliminates off-target effects common with racemic mixtures and is superior to using U-50,488, which lacks such a clean enantiomeric control.

Studying the Dual κ-Opioid Agonist / CCK-A Antagonist Mechanism in Appetite Regulation

Employ tifluadom to investigate the complex interplay between KOR and CCK-A receptors in feeding behavior. Tifluadom is the only known benzodiazepine with this dual activity [1]. Its ability to stimulate hyperphagia, in contrast to other κ-agonists like bremazocine which suppress feeding [2], makes it an essential tool for studies focused on the orexigenic pathways of the κ-opioid system.

Examining Kappa-Opioid-Mediated Diuresis and Renal Function

Utilize tifluadom as a potent and selective diuretic agent in rodent models of renal function. The dose-dependent diuresis [1] is a robust and specific in vivo readout of peripheral KOR activation. The availability of the inactive (-)-enantiomer provides a critical control for validating receptor specificity in this physiological context [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tifluadom Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.